molecular formula C19H30N2O4 B6090490 1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol

Katalognummer: B6090490
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: QXYLLLSACJDESB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol, also known as ICI118551, is a selective beta-2 adrenergic receptor antagonist that has been extensively studied for its potential use in the treatment of various diseases.

Wirkmechanismus

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol works by selectively blocking the beta-2 adrenergic receptors, which are responsible for the relaxation of smooth muscle in the lungs and blood vessels. By blocking these receptors, this compound can reduce the bronchospasm and vasoconstriction associated with asthma and COPD.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce airway hyperresponsiveness, decrease inflammation in the lungs, and improve lung function in patients with asthma and COPD. It can also reduce the heart rate and blood pressure, making it a potential therapeutic agent for heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has several advantages for lab experiments, such as its high selectivity for beta-2 adrenergic receptors and its ability to block these receptors in a dose-dependent manner. However, it also has some limitations, such as its low solubility in water and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the study of 1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol. One potential area of research is the development of more potent and selective beta-2 adrenergic receptor antagonists for the treatment of asthma and COPD. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as hypertension and anxiety disorders.
Conclusion:
In conclusion, this compound is a selective beta-2 adrenergic receptor antagonist that has been extensively studied for its potential use in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for the study of this compound, which could lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesemethoden

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol can be synthesized through a multistep process that involves the reaction of 2-(6-methoxyphenoxy)ethanol with cyclobutylmethylamine, followed by the addition of morpholine and the final step of protection of the hydroxyl group with a t-butyldimethylsilyl group. The final product is obtained by the deprotection of the t-butyldimethylsilyl group with tetrabutylammonium fluoride.

Wissenschaftliche Forschungsanwendungen

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been extensively studied for its potential use in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It has been shown to have selective beta-2 adrenergic receptor antagonism, which makes it a potential therapeutic agent for these diseases.

Eigenschaften

IUPAC Name

1-[2-[(cyclobutylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-23-18-7-2-4-15(12-20-16-5-3-6-16)19(18)25-14-17(22)13-21-8-10-24-11-9-21/h2,4,7,16-17,20,22H,3,5-6,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYLLLSACJDESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(CN2CCOCC2)O)CNC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.